molecular formula C12H18N2O3 B14037283 tert-Butyl (1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

tert-Butyl (1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

Katalognummer: B14037283
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: CRTHWGQKZMKKNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dimethyl-6-oxo-1,6-dihydropyridin-3-yl moiety, and a carbamate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as a dimethyl-6-oxo-1,6-dihydropyridine derivative. The reaction is often carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: Its structural features make it a candidate for exploring interactions with biological macromolecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers .

Wirkmechanismus

The mechanism of action of TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact molecular mechanisms depend on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: TERT-BUTYL N-(1,5-DIMETHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)CARBAMATE is unique due to its specific structural features, including the dimethyl-6-oxo-1,6-dihydropyridin-3-yl moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

tert-butyl N-(1,5-dimethyl-6-oxopyridin-3-yl)carbamate

InChI

InChI=1S/C12H18N2O3/c1-8-6-9(7-14(5)10(8)15)13-11(16)17-12(2,3)4/h6-7H,1-5H3,(H,13,16)

InChI-Schlüssel

CRTHWGQKZMKKNU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN(C1=O)C)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.